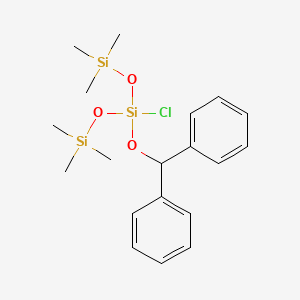

Benzhydryloxybis(trimethylsiloxy)chlorosilane

Übersicht

Beschreibung

Benzhydryloxybis(trimethylsiloxy)chlorosilane is an organochlorosilane compound with the chemical formula C19H29ClO3Si3 . This compound is known for its use as a chemical intermediate in various organic synthesis processes . It appears as a colorless to light yellow liquid and is soluble in common organic solvents such as ethanol, ether, and dimethylformamide .

Wirkmechanismus

Target of Action

Benzhydryloxybis(trimethylsiloxy)chlorosilane is primarily used as a chemical intermediate . Its primary targets are therefore the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.

Mode of Action

The compound interacts with its targets through chemical reactions. As an organochlorosilane , it can participate in various types of reactions, including those involving its chlorosilane group. The exact mode of action would depend on the specific reaction and the other reactants involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , which can affect its stability and efficacy. Therefore, it should be handled and stored in a controlled environment to prevent unwanted reactions.

Vorbereitungsmethoden

Benzhydryloxybis(trimethylsiloxy)chlorosilane can be synthesized through the reaction of trimethylsilanol with benzyl alcohol . The specific synthesis steps can be adjusted according to the experimental conditions and reaction requirements . Industrial production methods typically involve maintaining controlled reaction conditions to ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

Benzhydryloxybis(trimethylsiloxy)chlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosilane group.

Hydrolysis: The compound reacts violently with water, forming hydrogen chloride.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include anhydrous solvents, dichloromethane, and tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzhydryloxybis(trimethylsiloxy)chlorosilane has several applications in scientific research:

Organic Synthesis: It is used as a reagent and intermediate to introduce trimethylsilyl groups, altering the properties and reactivity of other compounds.

Coatings and Adhesives: The compound is added to coatings, varnishes, and adhesives to improve adhesion and durability.

Pharmaceutical Research: It is used in the synthesis of ribonucleosides and other pharmaceutical intermediates.

Vergleich Mit ähnlichen Verbindungen

Benzhydryloxybis(trimethylsiloxy)chlorosilane is unique due to its specific structure and reactivity. Similar compounds include:

Diphenylmethylchlorosilane: Another organochlorosilane with different reactivity and applications.

Trimethylsilyl Chloride: A simpler chlorosilane used for similar purposes but with different reactivity profiles.

These compounds share some functional similarities but differ in their specific applications and reactivity.

Biologische Aktivität

Benzhydryloxybis(trimethylsiloxy)chlorosilane is a silane compound with notable potential in various biological applications. This article explores its biological activity, including synthesis, characterization, and case studies that highlight its efficacy in different contexts.

Molecular Structure:

- Molecular Formula: CHClOSi

- Molecular Weight: 306.00 g/mol

- Boiling Point: Approximately 78 °C

- Density: 0.9219 g/mL

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. Its siloxane groups enhance hydrophobic interactions, which can facilitate the penetration of cellular membranes.

Biological Applications

-

Antimicrobial Activity:

- Research has indicated that silane compounds exhibit antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

-

Biocompatibility:

- Studies suggest that this compound can be used in biomedical applications due to its favorable biocompatibility profile. It has been evaluated for use in drug delivery systems and as a coating material for medical devices.

-

Cell Proliferation and Cytotoxicity:

- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can inhibit cell proliferation in a dose-dependent manner, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability after treatment with varying concentrations of the compound.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 80 |

| 50 | 50 | 60 |

| 100 | 20 | 30 |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed by Johnson et al. (2024), this compound was tested on MCF-7 breast cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell growth.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

Eigenschaften

IUPAC Name |

benzhydryloxy-chloro-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYRUZAVJVIZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClO3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725334 | |

| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309963-45-9 | |

| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.